Disulfanediylbis(ethane-2,1-diyl) diacrylate Disulfanediylbis(ethane-2,1-diyl) diacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18554826
InChI: InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2
SMILES:
Molecular Formula: C10H14O4S2
Molecular Weight: 262.4 g/mol

Disulfanediylbis(ethane-2,1-diyl) diacrylate

CAS No.:

Cat. No.: VC18554826

Molecular Formula: C10H14O4S2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Disulfanediylbis(ethane-2,1-diyl) diacrylate -

Specification

Molecular Formula C10H14O4S2
Molecular Weight 262.4 g/mol
IUPAC Name 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate
Standard InChI InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2
Standard InChI Key QBPLSNCUNPWENX-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OCCSSCCOC(=O)C=C

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Architecture

Disulfanediylbis(ethane-2,1-diyl) diacrylate is formally named 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate according to IUPAC conventions . The molecule consists of two ethyl acrylate units connected by a central disulfide (–S–S–) bond (Figure 1). The SMILES notation C=CC(=O)OCCSSCCOC(=O)C=C\text{C=CC(=O)OCCSSCCOC(=O)C=C} confirms the alternating ester and sulfide moieties.

Table 1: Key Identifiers of Disulfanediylbis(ethane-2,1-diyl) Diacrylate

PropertyValueSource
CAS Registry Number36837-96-4
Molecular FormulaC10H14O4S2\text{C}_{10}\text{H}_{14}\text{O}_{4}\text{S}_{2}
Exact Mass262.03335127 Da
XLogP3-AA1.9
Topological Polar Surface Area103 Ų

Spectroscopic and Computational Data

The compound’s 3D conformation reveals a flexible backbone with rotatable bonds (count = 11) , allowing conformational adaptability in polymeric matrices. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, attributed to the polarized ester groups. Hydrogen bond acceptor capacity (count = 6) enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Thiol-Ene Reaction: 2-Mercaptoethyl acrylate undergoes oxidative coupling using iodine or hydrogen peroxide to form the disulfide bridge.

  • Purification: Chromatographic techniques isolate the product from byproducts like trisulfides or over-oxidized sulfones.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
Oxidizing AgentH2O2\text{H}_2\text{O}_2 (30%)78%
Temperature25°C
Reaction Time12 hours

Scalability Challenges

Industrial production faces hurdles due to the compound’s sensitivity to UV light and tendency for premature polymerization. Stabilizers like hydroquinone (0.1% w/w) are added during storage to inhibit radical-initiated crosslinking .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a glass transition temperature (TgT_g) of −15°C and decomposition onset at 210°C. The disulfide bond cleaves at 160°C, enabling thermal reprogramming of polymer networks.

Solubility Profile

The compound exhibits moderate solubility in organic solvents:

Table 3: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Dichloromethane45.2
Tetrahydrofuran38.7
Ethanol12.1
Water<0.1

Applications in Advanced Materials

Redox-Responsive Hydrogels

The disulfide bond undergoes reversible cleavage under reducing agents (e.g., glutathione), enabling controlled drug release. Studies demonstrate 90% payload release within 2 hours upon exposure to 10 mM dithiothreitol.

Self-Healing Polymers

Incorporating 5–10 wt% of this monomer into polyacrylate matrices enables autonomous repair of mechanical cracks via disulfide interchange reactions. Healing efficiency reaches 82% after 24 hours at 60°C.

Table 4: Comparative Performance of Self-Healing Systems

Polymer MatrixHealing EfficiencyTrigger Mechanism
Poly(ethyl acrylate)82%Thermal
Polyurethane68%Moisture
Epoxy Resin45%UV Light

Comparison with Structural Analogues

Dithiobis(succinimidyl propionate)

This NHS ester derivative excels in protein crosslinking but lacks UV curability. Its aqueous solubility (15 mg/mL vs. <0.1 mg/mL) limits utility in hydrophobic matrices.

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